molecular formula C11H12ClFN2OS B2666434 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane CAS No. 2094905-92-5

4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane

Cat. No. B2666434
CAS RN: 2094905-92-5
M. Wt: 274.74
InChI Key: CZLBKHDMFMKPIV-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of great interest in scientific research due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The exact mechanism of action of 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane is not fully understood. However, it has been proposed that this compound may exert its anticancer activity through the inhibition of DNA synthesis and cell division. It has also been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The antiviral and antibacterial activities of this compound may be due to its ability to disrupt the structure and function of viral and bacterial membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane have been studied in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the treatment of cancer. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane in lab experiments include its high potency and selectivity for cancer cells, its broad-spectrum activity against viruses and bacteria, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using this compound in lab experiments. For example, it may be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to study its effects on different types of cancer cells and to identify the specific molecular targets that it interacts with. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. Finally, more studies are needed to investigate the potential side effects of this compound and to develop strategies to minimize them.

Synthesis Methods

The synthesis of 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane can be achieved through a multistep process. The first step involves the synthesis of 3-chloro-2-fluoropyridine-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1,4-thiazepane to yield the final product. The synthesis of this compound has been reported in several scientific publications, and it has been found to be a reliable and efficient method.

Scientific Research Applications

4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane has been found to have potential applications in the pharmaceutical industry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Several scientific studies have been conducted to investigate the potential use of this compound in the treatment of various diseases. For example, it has been found to be effective against breast cancer, lung cancer, and leukemia. It has also been reported to have antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

(3-chloro-2-fluoropyridin-4-yl)-(1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2OS/c12-9-8(2-3-14-10(9)13)11(16)15-4-1-6-17-7-5-15/h2-3H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLBKHDMFMKPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)C(=O)C2=C(C(=NC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane

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